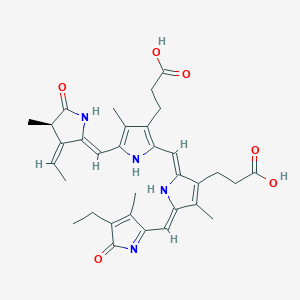

Phycocyanobilin

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C33H38N4O6 |

|---|---|

Molecular Weight |

586.7 g/mol |

IUPAC Name |

3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3Z,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7,13-15,19,34-35H,8-12H2,1-6H3,(H,37,42)(H,38,39)(H,40,41)/b20-7-,24-13-,27-14-,28-15-/t19-/m1/s1 |

InChI Key |

NNMALANKTSRILL-ZUTFDUMMSA-N |

Isomeric SMILES |

CCC1=C(C(=NC1=O)/C=C\2/C(=C(/C(=C/C3=C(C(=C(N3)/C=C\4/C(=C\C)/[C@H](C(=O)N4)C)C)CCC(=O)O)/N2)CCC(=O)O)C)C |

Canonical SMILES |

CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=CC)C(C(=O)N4)C)C)CCC(=O)O)N2)CCC(=O)O)C)C |

Synonyms |

21H-biline-8,12-dipropanoic acid, 18-ethyl-3-ethylidene-1,2,3,19,22,24-hexahydro-2,7,13,17-tetramethyl-1,19-dioxo-, (2R,3E)- 3(E)-phycocyanobilin 3Z-phycocyanobilin biline-8,12-dipropionic acid, 18-ethyl-3-ethylidene-1,2,3,19,22,24-hexahydro-2,7,13,17-tetramethyl-1,19-dioxo- phycocyanobilin |

Origin of Product |

United States |

Foundational & Exploratory

Phycocyanobilin: A Comprehensive Technical Guide on its Fundamental Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phycocyanobilin (PCB) is a blue, light-harvesting tetrapyrrole chromophore, or phycobilin, found in cyanobacteria, red algae, and other algal species.[1] As the chromophore of the phycobiliprotein C-phycocyanin, PCB plays a crucial role in photosynthesis.[1] Beyond its role in light absorption, emerging research has highlighted its significant potential as a bioactive compound with potent antioxidant, anti-inflammatory, and anticancer properties, making it a molecule of great interest for therapeutic development.[2][3] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, biological activities, and the signaling pathways it modulates.

Physicochemical Properties

This compound is a linear tetrapyrrole with the chemical formula C₃₃H₃₈N₄O₆ and a molar mass of approximately 586.69 g/mol .[1] It is covalently attached to the apoprotein of phycocyanin through a thioether bond.[1] The extended system of conjugated double bonds in its structure is responsible for its characteristic blue color and its ability to absorb light in the orange-red region of the visible spectrum.[4][5]

Quantitative Physicochemical Data

| Property | Value | References |

| Molar Mass | 586.69 g/mol | [1] |

| Molecular Formula | C₃₃H₃₈N₄O₆ | [1] |

| Absorption Maximum (λmax) | ~600-640 nm | [3][6] |

| Molar Extinction Coefficient (in native phycocyanin) | ~102,000 M⁻¹ cm⁻¹ | [7] |

| Molar Extinction Coefficient (in acidic urea) | 37,900 M⁻¹ cm⁻¹ at 680 nm | [8] |

| Fluorescence Emission Maximum | ~640-650 nm | [3][9] |

| Fluorescence Quantum Yield (in iRFP713 variants) | 0.45 - 0.50 | [1][10] |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities that are of significant interest for drug development. Its primary therapeutic potential stems from its potent antioxidant and anti-inflammatory effects.

Antioxidant Activity

This compound is a powerful antioxidant capable of scavenging various reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2][11] This activity is attributed to its molecular structure, which allows for the effective neutralization of free radicals.[11] The antioxidant capacity of this compound is considered to be the primary contributor to the overall antioxidant effect of its parent protein, C-phycocyanin.[12][13] One of the key mechanisms of its antioxidant action is the inhibition of NADPH oxidase, a major source of cellular ROS.[6][14]

Quantitative Antioxidant Capacity

| Assay | Result | References |

| Oxygen Radical Absorbance Capacity (ORAC) | 22.18 µmol of Trolox equivalents/µmol | [15] |

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by modulating key inflammatory signaling pathways. It has been shown to inhibit the expression of pro-inflammatory mediators and cytokines.[2][16] While some studies suggest that this compound itself is a poor inhibitor of cyclooxygenase-2 (COX-2) compared to its parent protein C-phycocyanin, its anti-inflammatory effects are believed to be mediated through other pathways.[6][12]

Quantitative Anti-inflammatory Activity of C-Phycocyanin (Containing this compound)

| Target | IC₅₀ Value | Assay System | References |

| Cyclooxygenase-2 (COX-2) | 180 nM | Isolated enzyme assay | [1][6] |

| Cyclooxygenase-2 (COX-2) | 80 nM | Human whole blood assay | [1][6] |

Note: The provided IC₅₀ values are for C-phycocyanin. Studies indicate that the apoprotein plays a significant role in COX-2 inhibition, with free this compound being a poor inhibitor in this specific context.[6][12]

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines.[6][17] Its anticancer activity is attributed to its ability to induce apoptosis and arrest the cell cycle in cancer cells.[2][17] For instance, it has shown an IC₅₀ of 108 µg/ml for the colorectal cancer cell line HT-29.[6] The proposed mechanisms involve the modulation of signaling pathways such as the MAPK pathway.[16]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by interacting with and modulating several key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound is proposed to inhibit the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes.[16] In silico molecular docking studies suggest that this compound may directly interact with components of the IκB kinase (IKK) complex, which is crucial for NF-κB activation.[11][18]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. This compound has been shown to modulate the MAPK pathway, contributing to its anticancer effects.[16] Specifically, it is suggested to induce apoptosis by activating the JNK and p38 MAPK pathways while suppressing the ERK pathway.[16]

Heme Oxygenase-1 (HO-1) and NADPH Oxidase Pathways

This compound can activate heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.[6] The induction of HO-1 leads to the production of biliverdin, which is subsequently converted to the antioxidant bilirubin.[19] Additionally, this compound is a potent inhibitor of NADPH oxidase, a key enzyme responsible for the production of superoxide radicals.[6][14] This inhibition contributes significantly to its antioxidant and neuroprotective effects.[7]

Experimental Protocols

Extraction and Purification of C-Phycocyanin (Source of this compound)

This protocol describes a general method for the extraction and purification of C-phycocyanin from Spirulina platensis.

-

Crude Extract Preparation:

-

Harvest wet biomass of Spirulina platensis.

-

Resuspend the biomass in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Disrupt the cells using methods such as sonication, homogenization, or repeated freeze-thaw cycles.[20][21]

-

Centrifuge the homogenate to remove cell debris and collect the supernatant containing the crude C-phycocyanin extract.

-

-

Ammonium Sulfate Precipitation:

-

Dialysis:

-

Transfer the resuspended pellet to a dialysis membrane (e.g., 12-14 kDa MWCO).

-

Dialyze against the extraction buffer to remove excess ammonium sulfate. Change the buffer several times.[11]

-

-

Chromatographic Purification:

-

Further purify the dialyzed sample using anion-exchange chromatography (e.g., DEAE-cellulose) or gel filtration chromatography.[11][12]

-

Elute the C-phycocyanin using a suitable buffer gradient.

-

Monitor the purity of the fractions by measuring the absorbance ratio A₆₂₀/A₂₈₀. A ratio greater than 4.0 is considered analytical grade.[2]

-

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-Inflammatory Activity of Cyanobacteria Pigment Extracts: Physiological Free Radical Scavenging and Modulation of iNOS and LOX Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitric Oxide as a Target for Phytochemicals in Anti-Neuroinflammatory Prevention Therapy [mdpi.com]

- 4. Chemically Modified DNA Aptamers Bind Interleukin-6 with High Affinity and Inhibit Signaling by Blocking Its Interaction with Interleukin-6 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Inhibitory Effect of Phycocyanin Peptide on Pulmonary Fibrosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Virus-induced p38 MAPK activation facilitates viral infection [thno.org]

- 8. Inhibition of nitric oxide biosynthesis by anthocyanin fraction of blackberry extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cleavage of this compound from C-phycocyanin. Separation and mass spectral identification of the products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 11. The Bioactivities of this compound from Spirulina - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Fast cleavage of this compound from phycocyanin for use in food colouring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. Virus-induced p38 MAPK activation facilitates viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Inhibitory Effect of Phycocyanin Peptide on Pulmonary Fibrosis In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. amsbio.com [amsbio.com]

- 22. p38 MAPK and NF-kappa B collaborate to induce interleukin-6 gene expression and release. Evidence for a cytoprotective autocrine signaling pathway in a cardiac myocyte model system - PubMed [pubmed.ncbi.nlm.nih.gov]

Phycocyanobilin: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phycocyanobilin (PCB), a blue phycobilin, is a linear tetrapyrrole chromophore with significant potential in therapeutic and biotechnological applications. Historically recognized as a key light-harvesting pigment in cyanobacteria and red algae, recent research has unveiled its potent antioxidant, anti-inflammatory, and cytoprotective properties. This technical guide provides an in-depth overview of the discovery and history of PCB isolation, detailed experimental protocols for its extraction and purification, and a summary of its known biological signaling pathways. Quantitative data from various isolation methodologies are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Discovery and Historical Perspective

The journey to understanding this compound is intrinsically linked to the study of phycobiliproteins, the brilliantly colored protein complexes responsible for light harvesting in certain photosynthetic organisms.

-

Early Observations: In the early 20th century, scientists were intrigued by the vibrant blue and red pigments of cyanobacteria and red algae. It was established that these colors were due to proteins, which were termed "phycobiliproteins."

-

Identification of the Chromophore: The breakthrough in understanding the nature of these pigments came from the work of Lemberg and O'hEocha, who, through chemical degradation studies, demonstrated that the color of phycobiliproteins was due to covalently attached, open-chain tetrapyrrole molecules, which they named "phycobilins."

-

Cleavage and Isolation: The first successful isolations of the this compound chromophore from its parent protein, C-phycocyanin, were pioneering efforts that laid the groundwork for future research. Early methods involved harsh chemical treatments to cleave the thioether bond linking the bilin to the protein. Notably, the work of Chapman, Cole, and Siegelman in the late 1960s detailed the use of refluxing methanol (methanolysis) to release the chromophore, a technique that remains a cornerstone of PCB isolation.[1] Beuhler and colleagues, in 1976, further refined the characterization of the cleaved products using mass spectrometry.[2] These early methods, while effective, were often time-consuming and could lead to the formation of artifacts.

Experimental Protocols for this compound Isolation

The isolation of this compound from its native source, C-phycocyanin, involves two primary stages: cleavage of the chromophore from the protein and subsequent purification.

Extraction and Purification of C-Phycocyanin (Precursor)

Prior to isolating PCB, its parent protein, C-phycocyanin (C-PC), must be extracted and purified from a biological source, typically cyanobacteria such as Spirulina platensis.

Experimental Workflow for C-Phycocyanin Purification

Caption: Workflow for the extraction and purification of C-phycocyanin.

Methodology:

-

Cell Lysis: A common starting material is dried Spirulina powder. The cells are subjected to lysis to release the intracellular contents. A combination of freeze-thaw cycles and sonication is effective for this purpose.[3]

-

Extraction: The lysed biomass is extracted with a phosphate buffer (e.g., 0.1 M, pH 7.0) to solubilize the phycobiliproteins.[4]

-

Clarification: The crude extract is clarified by centrifugation to remove cell debris.

-

Ammonium Sulfate Precipitation: C-phycocyanin is precipitated from the clarified supernatant by the gradual addition of ammonium sulfate (typically to 65-70% saturation).[5]

-

Dialysis: The precipitated protein is redissolved in a minimal volume of buffer and dialyzed extensively against the same buffer to remove excess salt.

-

Chromatography: Final purification is achieved by ion-exchange chromatography, often using a DEAE-cellulose or DEAE-Sepharose column.[3][4] The purity of the C-phycocyanin is monitored spectrophotometrically by the ratio of absorbance at 620 nm to 280 nm (A620/A280). A ratio of 4.0 or higher is considered analytical grade.[6]

Cleavage of this compound from C-Phycocyanin

This is the classical method for cleaving the thioether bond between this compound and the cysteine residues of the apoprotein.

Methodology:

-

Preparation: Lyophilized, purified C-phycocyanin is suspended in anhydrous methanol.

-

Reflux: The suspension is refluxed under an inert atmosphere (e.g., nitrogen or argon) for an extended period, typically 16-24 hours.[1]

-

Extraction: After cooling, the denatured protein is removed by filtration or centrifugation. The methanolic solution containing the cleaved this compound is then collected.

-

Solvent Removal: The methanol is removed under reduced pressure to yield the crude this compound.

A more rapid and efficient method for PCB cleavage involves heating the C-phycocyanin in a solvent within a sealed vessel under pressure.

Methodology:

-

Preparation: Dried C-phycocyanin is mixed with a solvent (e.g., 96% ethanol) in a pressure-resistant vessel.[7]

-

Heating: The sealed vessel is heated to a high temperature (e.g., 120°C) for a much shorter duration than conventional reflux, typically around 30 minutes.[7][8]

-

Extraction and Clarification: After cooling, the contents are filtered to remove the protein residue.

-

Solvent Removal: The solvent is evaporated to obtain the crude this compound.

Purification of this compound

Crude this compound is a mixture of isomers and potentially some degradation products. Purification is typically achieved using reverse-phase high-performance liquid chromatography (HPLC).

Experimental Workflow for this compound Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Methodology:

-

Sample Preparation: The crude this compound is dissolved in a suitable solvent, often the initial mobile phase of the HPLC gradient.

-

HPLC Separation: The sample is injected onto a reverse-phase column (e.g., C18). A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).[9]

-

Detection and Fraction Collection: The elution of this compound is monitored using a PDA detector at its characteristic absorption maxima (around 375 nm and 660-680 nm). The fractions corresponding to the desired this compound peak are collected.

-

Final Preparation: The collected fractions are pooled, and the solvent is removed under reduced pressure to yield the purified this compound.

Quantitative Data on this compound Isolation

The yield and purity of isolated this compound can vary significantly depending on the source of C-phycocyanin and the isolation method employed.

Table 1: Comparison of this compound Cleavage Methods

| Method | Starting Material | Solvent | Temperature (°C) | Duration | Yield | Reference |

| Conventional Methanolysis | Purified C-Phycocyanin | Methanol | Reflux | 16-24 hours | 40-50% (estimated) | [1][10] |

| Sealed Vessel | Dried C-Phycocyanin | 96% Ethanol | 120 | 30 minutes | ~20 mg/g C-PC (~50% yield) | [7][10] |

| Pressurized Liquid Extraction | C-Phycocyanin Powder | Ethanol | 125 | 3 x 5 minutes | 53.3% | [11] |

| Recombinant Expression | E. coli | - | - | - | 6.5 mg/L |

Note: Yields are often estimated based on the assumption that this compound constitutes approximately 4% (w/w) of C-phycocyanin.[10]

Biological Signaling Pathways of this compound

This compound has been shown to modulate several key signaling pathways, which underlies its observed antioxidant and anti-inflammatory effects.

Inhibition of NADPH Oxidase

A primary mechanism of action for this compound is the inhibition of NADPH oxidase (NOX) enzymes. NOX are a major source of reactive oxygen species (ROS) in cells.

Caption: this compound's inhibition of NADPH oxidase.

By inhibiting NOX, this compound reduces the production of superoxide and other ROS, thereby mitigating oxidative stress and subsequent cellular damage. This is a key mechanism in its protective effects against various pathologies.

Modulation of NF-κB and MAPK Signaling Pathways

This compound exerts significant anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.

Caption: this compound's modulation of NF-κB and MAPK pathways.

This compound can inhibit the activation of the IKK complex, which is responsible for the phosphorylation and subsequent degradation of IκBα. This prevents the release and nuclear translocation of the NF-κB transcription factor, thereby downregulating the expression of pro-inflammatory genes. Additionally, PCB can modulate the activity of mitogen-activated protein kinases (MAPKs), such as p38 and JNK, which are also involved in inflammatory responses.

Interaction with the Nrf2 Pathway

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. While some studies suggest that the antioxidant effects of C-phycocyanin may be mediated through the activation of the Nrf2 signaling pathway, other research indicates that this compound can exert its protective effects independently of Nrf2. This suggests that direct ROS scavenging and inhibition of ROS production (via NADPH oxidase) are primary mechanisms of action.

Conclusion

This compound, once primarily of interest to photobiologists, has emerged as a molecule with significant therapeutic potential. The historical development of its isolation from C-phycocyanin has paved the way for modern, more efficient extraction techniques. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers seeking to isolate and study this promising compound. A thorough understanding of its mechanisms of action, particularly its ability to inhibit NADPH oxidase and modulate key inflammatory signaling pathways, will be crucial for the development of novel this compound-based therapeutics for a range of diseases underpinned by oxidative stress and inflammation.

References

- 1. researchgate.net [researchgate.net]

- 2. Cleavage of this compound from C-phycocyanin. Separation and mass spectral identification of the products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and purification of food-grade C-phycocyanin from Arthrospira platensis and its determination in confectionery by HPLC with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. imeko.org [imeko.org]

- 5. Extraction and purification of C-phycocyanin from Spirulina platensis (CCC540) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fast cleavage of this compound from phycocyanin for use in food colouring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 9. academic.oup.com [academic.oup.com]

- 10. Pressurized Liquid Extraction of a this compound Chromophore and Its Reconstitution with a Cyanobacteriochrome Photosensor for Efficient Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Bioactivities of this compound from Spirulina - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Isomers of Phycocyanobilin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phycocyanobilin (PCB), a blue linear tetrapyrrole pigment, serves as the chromophore for phycobiliproteins, which are accessory light-harvesting pigments in cyanobacteria and red algae. Beyond its role in photosynthesis, PCB has garnered significant interest for its potent antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for nutraceutical and pharmaceutical development. This technical guide provides a comprehensive overview of the chemical structure of this compound, delves into its various isomers, and offers detailed experimental protocols for its extraction, purification, and characterization. Furthermore, this document presents key quantitative data in a structured format and visualizes complex biological and experimental processes using logical diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Chemical Structure of this compound

This compound is an open-chain tetrapyrrole, structurally related to biliverdin, from which it is biosynthesized. Its structure consists of four pyrrole rings linked by methine bridges.

IUPAC Name: 3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3R,4R)-3-ethyl-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₃₃H₃₈N₄O₆ | [1][2] |

| Molar Mass | 586.69 g/mol | [1] |

| Monoisotopic Mass | 586.27913494 Da | [3] |

| Appearance | Blue pigment | [1] |

| Solubility | Soluble in DMSO and polar organic solvents; poor solubility in water. | [4][5] |

The stereochemistry of this compound is crucial for its biological activity and interaction with apoproteins. The IUPAC name specifies the stereochemistry at the chiral centers and the configuration of the double bonds.

Isomers of this compound

This compound can exist in various isomeric forms, which can influence its spectroscopic properties and biological functions. These isomers can be broadly categorized as constitutional isomers, stereoisomers (including E/Z isomers and diastereomers), and conformational isomers (rotamers).

Constitutional Isomers

While this compound itself has a defined connectivity, related bilins found in nature, such as phycoerythrobilin, phycoviolobilin, and phycourobilin, can be considered constitutional isomers with different arrangements of atoms and functional groups.

Stereoisomers: E/Z Isomerism

The most well-characterized isomers of this compound are the E/Z isomers, particularly at the C3, C5, C10, and C15 methine bridges. The (3Z)- and (3E)-phycocyanobilin isomers are common and can be interconverted.[6] The dominant isomer found in nature is 3Z-phycocyanobilin.[7] The isomerization from the Z to the E configuration can be induced by light or chemical treatment.

Table 2: Comparison of Spectroscopic Properties of this compound Isomers

| Isomer | UV-Vis Absorption (λmax) | Fluorescence Emission (λmax) | Key Characterization Notes | Reference |

| (3E)-Phycocyanobilin | ~660 nm (in ethanol) | Not specified | Identified as the major isomer after cleavage from phycocyanin with hot ethanol. Characterized by 1D and 2D NMR. | [8] |

| (3Z)-Phycocyanobilin | Not specified | Not specified | A minor product from methanolysis of phycocyanin. | [6] |

| This compound (general) | ~620-665 nm | ~640-650 nm | General range for this compound bound to phycocyanin. | [7][9][10] |

| Phycoviolobilin (isomer) | ~590 nm | Not specified | Formed from this compound through isomerization in some cyanobacteriochromes. | [3][11] |

Note: Spectroscopic properties can vary depending on the solvent and whether the this compound is free or protein-bound.

Conformational Isomers (Rotamers)

Due to the single bonds connecting the pyrrole rings, this compound can adopt various conformations. Semi-empirical studies have shown that the cyclic helical SSS (syn-syn-syn) conformation is the most stable.[12] Other low-energy conformers include the partially extended ASS and SAS conformations.[12] These conformational differences can affect the molecule's electronic structure and, consequently, its absorption spectrum.

Experimental Protocols

Extraction and Purification of Phycocyanin from Spirulina

This protocol describes the extraction of C-phycocyanin, the protein to which this compound is covalently bound.

-

Cell Lysis:

-

Suspend dry Spirulina platensis powder in a 0.1 M phosphate buffer (pH 7.0) at a ratio of 1:25 (w/v).[9]

-

Subject the suspension to repeated freeze-thaw cycles (-20°C to room temperature) or sonication to lyse the cells.[1][9]

-

Centrifuge the lysate at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to remove cell debris.[9] The supernatant contains the crude phycocyanin extract.

-

-

Ammonium Sulfate Precipitation:

-

Slowly add ammonium sulfate to the crude extract to achieve a 25% saturation, while stirring at 4°C, to precipitate unwanted proteins.[9]

-

Centrifuge to remove the precipitate.

-

Increase the ammonium sulfate concentration in the supernatant to 50-65% saturation to precipitate the phycocyanin.[9][12]

-

Collect the phycocyanin precipitate by centrifugation.

-

-

Purification:

-

Dissolve the phycocyanin pellet in a minimal volume of phosphate buffer (pH 7.0).

-

Perform dialysis against the same buffer to remove excess ammonium sulfate.[12]

-

Further purify the phycocyanin using ion-exchange chromatography (e.g., DEAE-Sepharose or DEAE-Cellulose) or gel filtration chromatography.[1][12]

-

Monitor the purity at each step by measuring the A620/A280 ratio; a ratio greater than 4.0 is considered analytical grade.[9]

-

Cleavage and Purification of this compound and its Isomers

-

Cleavage from Phycocyanin:

-

Suspend the purified phycocyanin in methanol or ethanol.[6][7]

-

Heat the suspension under reflux for several hours. This process cleaves the thioether bond linking this compound to the cysteine residues of the apoprotein.[7] A sealed vessel method at 120°C for 30 minutes has been shown to be a faster alternative.[8]

-

-

Purification of this compound Isomers by HPLC:

-

After cleavage, evaporate the solvent to obtain the crude this compound extract.

-

Dissolve the extract in a suitable solvent (e.g., methanol/water mixture).

-

Separate the isomers using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[5][13]

-

A common mobile phase is a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).[5]

-

Monitor the elution profile using a photodiode array (PDA) detector to identify peaks corresponding to different isomers based on their retention times and UV-Vis spectra.[5] For example, using a C8 column with a water/methanol mobile phase, cis-trans isomers of this compound have been separated with retention times of 1.8 and 2.0 minutes.[9]

-

Characterization of this compound Isomers

-

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the purified isomers. This compound typically shows a protonated molecular ion [M+H]⁺ at m/z 587.[7]

-

Tandem mass spectrometry (MS/MS) can be employed to analyze the fragmentation patterns of the different isomers, which may provide structural information to differentiate them.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the isomers.

-

The chemical shifts of the protons and carbons, particularly around the methine bridges and the ethylidene group, can confirm the E or Z configuration. For example, the ¹H NMR spectrum of (3E)-PCB has been reported with characteristic shifts for its protons.[8]

-

2D NMR techniques like COSY, HSQC, and HMBC can be used for complete signal assignment and to establish through-bond and through-space correlations, confirming the connectivity and stereochemistry.

-

Visualizing Key Processes

Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with heme and proceeds through a two-step enzymatic conversion.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Mass-spectral identification and purification of phycoerythrobilin and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 6. Cleavage of this compound from C-phycocyanin. Separation and mass spectral identification of the products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. CAU Scholar's Space: Development and validation of an HPLC-PDA method for the analysis of this compound in Arthrospira maxima [scholarworks.bwise.kr]

- 11. Phycobiliproteins—A Family of Algae-Derived Biliproteins: Productions, Characterization and Pharmaceutical Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Conformational flexibility of this compound: an AM1 semiempirical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characteristics of Pure Phycocyanobilin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phycocyanobilin (PCB) is a blue, light-absorbing linear tetrapyrrole chromophore, classified as a phycobilin. It is the principal chromophore found in the phycobiliproteins c-phycocyanin and allophycocyanin, which are components of the light-harvesting phycobilisome complexes in cyanobacteria and red algae. The unique photophysical properties of PCB, including its strong absorption in the visible region and its potential for fluorescence, make it a molecule of significant interest for a variety of applications, including as a photosensitizer in photodynamic therapy, a fluorescent probe in bioimaging, and a bioactive compound with antioxidant and anti-inflammatory properties.

This technical guide provides a comprehensive overview of the core spectroscopic characteristics of pure this compound, intended to serve as a valuable resource for researchers and professionals working with this versatile chromophore.

Chemical Structure of this compound

This compound consists of four pyrrole rings linked by methine bridges, forming an open-chain tetrapyrrole. The specific arrangement of conjugated double bonds is responsible for its characteristic blue color and light-absorbing properties.

Chemical structure of this compound.

Spectroscopic Data

The spectroscopic properties of this compound are highly dependent on its environment, including the solvent, pH, and its aggregation state. The following tables summarize the key quantitative spectroscopic data for pure this compound.

UV-Visible Absorption Spectroscopy

| Solvent/Condition | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference(s) |

| Acidic Methanol (HCl/MeOH 1:19 v/v) | ~680 | 37,900 | [1] |

| Acidic Urea (8 M, pH 2.0) | ~662 | 35,500 | [2] |

Fluorescence Spectroscopy

| Solvent/Condition | Excitation λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) | Reference(s) |

| Methanol | ~580 | ~640 | Low (significant quenching) | [1] |

| Bound to iRFP713/V256C protein | Not specified | Not specified | 0.5 | |

| Bound to iRFP713/C15S/V256C protein | Not specified | Not specified | 0.45 |

Note: The fluorescence of pure this compound in solution is significantly quenched. The quantum yield increases dramatically when it is bound to a protein scaffold, which restricts its conformational freedom.

Circular Dichroism (CD) Spectroscopy

The circular dichroism spectrum of this compound is sensitive to its conformation. In its protein-bound state, the Pr (red-absorbing) form of phytochromes containing this compound typically exhibits a characteristic CD spectrum with a strong negative rotational strength in the Q absorption band and a positive rotational strength in the Soret absorption band.[2] The 15Z configuration of the chromophore is supported by this spectral shape.[2] Quantitative molar ellipticity data for pure, isolated this compound in various solvents is not extensively reported in the literature, as its conformation is highly flexible in solution.

Experimental Protocols

Purification of C-Phycocyanin (Parent Protein)

A common workflow for the purification of C-phycocyanin from cyanobacteria such as Spirulina platensis is outlined below. This is a necessary first step before the cleavage and isolation of pure this compound.

Workflow for C-Phycocyanin Purification.

Detailed Methodology:

-

Cell Lysis: Cyanobacterial biomass is subjected to repeated cycles of freezing (e.g., at -20°C) and thawing, often supplemented with sonication, to disrupt the cell walls and release the phycobiliproteins.[3]

-

Extraction: The lysed cells are suspended in a suitable buffer, typically a phosphate buffer at a neutral pH (e.g., 50 mM sodium phosphate, pH 7.0).

-

Clarification: The crude extract is centrifuged at high speed (e.g., 10,000 x g for 20 minutes) to pellet cell debris. The blue supernatant containing the crude phycocyanin is collected.

-

Ammonium Sulfate Precipitation: Solid ammonium sulfate is gradually added to the crude extract to a final concentration of around 65% saturation to precipitate the phycocyanin. The mixture is incubated, typically overnight at 4°C, to allow for complete precipitation.[4]

-

Recovery and Dialysis: The precipitated phycocyanin is collected by centrifugation, and the resulting pellet is redissolved in a minimal volume of buffer. This solution is then dialyzed extensively against the same buffer to remove the ammonium sulfate.[4]

-

Ion-Exchange Chromatography: The dialyzed phycocyanin solution is loaded onto an anion-exchange column (e.g., DEAE-Cellulose or DEAE-Sepharose). After washing the column to remove unbound proteins, the phycocyanin is eluted using a salt gradient (e.g., 0-1 M NaCl in the loading buffer). The blue fractions are collected.[3][4]

-

Purity Assessment: The purity of the collected fractions is assessed spectrophotometrically by measuring the ratio of absorbance at 620 nm (phycocyanin) to 280 nm (aromatic amino acids). A ratio greater than 4.0 is generally considered to indicate high purity.

Cleavage and Purification of this compound

Once purified C-phycocyanin is obtained, the this compound chromophore can be cleaved from the apoprotein.

References

- 1. helios.eie.gr [helios.eie.gr]

- 2. Near-Infrared Markers based on Bacterial Phytochromes with this compound as a Chromophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and purification of food-grade C-phycocyanin from Arthrospira platensis and its determination in confectionery by HPLC with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Extraction and purification of C-phycocyanin from Spirulina platensis (CCC540) - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Spirulina: A Technical Guide to the Natural Sources and Applications of Phycocyanobilin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phycocyanobilin (PCB) is a potent blue-pigmented tetrapyrrole chromophore, or bilin, that has garnered significant scientific interest for its robust antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3] While commercially available PCB is predominantly derived from Arthrospira platensis (commonly known as Spirulina), this bioactive compound is synthesized by a broader range of photosynthetic organisms. This technical guide provides an in-depth exploration of the natural sources of this compound beyond Spirulina, detailing its biosynthesis, extraction protocols, and the key signaling pathways it modulates. This document serves as a comprehensive resource for researchers and professionals in drug development seeking to harness the therapeutic potential of this compound from diverse natural origins.

Natural Sources of this compound

This compound is an integral component of the light-harvesting phycobiliprotein complexes, primarily phycocyanin (PC) and allophycocyanin (APC), found within specific groups of photosynthetic organisms.[4] The primary natural sources for this valuable bilin include:

-

Cyanobacteria (Blue-Green Algae): This is the most abundant and diverse group of organisms producing this compound.[4][5] While Arthrospira platensis is the most commercially exploited species, numerous other cyanobacteria are rich sources.

-

Rhodophyta (Red Algae): Many species of red algae contain phycobiliproteins as accessory pigments and are therefore sources of this compound.[4][6][7]

-

Cryptomonads and Glaucophytes: These less common algal groups also utilize phycobiliproteins for photosynthesis and contain this compound.[4]

The concentration of phycocyanin, the parent protein of PCB, varies significantly between species and can be influenced by cultivation conditions. A summary of phycocyanin content in various species is presented below.

| Organism Type | Species | Phycocyanin Content (mg/g dry weight) | Purity Ratio (A620/A280) | Reference |

| Cyanobacteria | Geitlerinema sp. | 116 ± 0.18 | Not Specified | [8] |

| Cyanobacteria | Spirulina sp. | 11.3 (ultrasound extraction) | Not Specified | [9] |

| Cyanobacteria | Spirulina platensis | 5.674 (crude, after (NH₄)₂SO₄) | 0.628 | [10] |

| Red Algae | Gracilaria gracilis | 2.0 | Not Specified | [9] |

Note: The purity ratio (A620/A280) is a common measure for the purity of phycocyanin extracts. A ratio of ~4.0 is considered analytical grade.[10] this compound is covalently attached to the apoprotein, and its yield is directly related to the amount of purified phycocyanin.

Biosynthesis of this compound

This compound is synthesized from heme in a conserved enzymatic pathway.[11][12] This process is crucial for the production of the light-harvesting pigments necessary for photosynthesis in cyanobacteria and other related organisms. The pathway begins with the conversion of heme to biliverdin IXα, which is then reduced to this compound.

The key steps in the biosynthetic pathway are:

-

Heme to Biliverdin IXα: The enzyme heme oxygenase (HO) catalyzes the oxidative cleavage of the heme macrocycle to produce biliverdin IXα, releasing iron and carbon monoxide in the process.[11][13]

-

Biliverdin IXα to this compound: The enzyme this compound:ferredoxin oxidoreductase (PcyA) then catalyzes the two-step, four-electron reduction of biliverdin to yield this compound.[4][11]

Experimental Protocols: Extraction, Purification, and Cleavage

Obtaining pure this compound involves a multi-step process that begins with the extraction and purification of its parent protein, C-phycocyanin, followed by the cleavage of the bilin chromophore from the apoprotein.

Generalized Workflow

The overall process can be summarized in the following workflow:

Detailed Methodologies

1. Cell Disruption and Crude Extraction:

-

Objective: To lyse the cells and release the water-soluble phycobiliproteins.

-

Protocol Example:

-

Suspend fresh or dried biomass (e.g., 1:25 w/v) in a suitable buffer, such as 0.1 M sodium phosphate buffer (pH 7.0).[10]

-

Disrupt the cells using one of the following methods:

-

Centrifuge the lysate at high speed (e.g., 10,000 x g for 15 min at 4°C) to pellet cell debris.[10]

-

Collect the supernatant, which is the crude phycocyanin extract.

-

2. Purification of C-Phycocyanin:

-

Objective: To isolate C-phycocyanin from other proteins and contaminants.

-

Protocol Example (Ammonium Sulfate Precipitation & Chromatography):

-

Slowly add solid ammonium sulfate to the crude extract while stirring at 4°C to achieve a desired saturation (e.g., 25-50%) to precipitate unwanted proteins. Centrifuge and discard the pellet.[10][14]

-

Increase the ammonium sulfate concentration (e.g., to 65-75%) to precipitate the C-phycocyanin.[8][14]

-

Recover the C-phycocyanin pellet by centrifugation, resuspend it in a minimal volume of the initial buffer, and dialyze extensively against the same buffer to remove excess salt.[10][14]

-

For high purity, apply the dialyzed sample to an anion-exchange chromatography column (e.g., DEAE-Cellulose).[14] Elute the C-phycocyanin using a pH or salt gradient.[14]

-

Collect the bright blue fractions and confirm purity by measuring the A620/A280 ratio.

-

3. Cleavage of this compound from Apoprotein:

-

Objective: To break the thioether bond linking PCB to the cysteine residues of the phycocyanin protein.

-

Protocol Example (Pressurized Liquid Extraction - PLE):

-

Use a commercial phycocyanin powder or lyophilized purified protein.

-

Perform the extraction using a system like a SpeedExtractor with ethanol as the solvent.[15]

-

Apply high temperature and pressure (e.g., 3 extraction cycles of 5 minutes each at 125°C and 100 bars) under a nitrogen atmosphere.[15]

-

This process efficiently cleaves the covalent linkage and extracts the free this compound into the ethanol solvent.[15]

-

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are attributed to its ability to modulate key cellular signaling pathways involved in oxidative stress and inflammation.

Antioxidant Signaling Pathways

PCB exerts its antioxidant effects through multiple mechanisms, including direct radical scavenging and the upregulation of endogenous antioxidant defense systems.[2][16] A key pathway involved is the Nrf2 signaling cascade.

-

Direct Scavenging: PCB can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3]

-

NADPH Oxidase (NOX) Inhibition: PCB is a potent inhibitor of NADPH oxidase, a major enzyme responsible for producing superoxide radicals. This action is central to its antioxidant and anti-inflammatory effects.[13]

-

Nrf2 Pathway Activation: PCB can act as an aryl hydrocarbon receptor (AhR) agonist, which promotes the transcription of Nuclear factor erythroid 2-related factor 2 (Nrf2).[2][13] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates the expression of phase II antioxidant enzymes like Heme Oxygenase-1 (HO-1) and SOD.[2][17]

Anti-inflammatory Signaling Pathways

Chronic inflammation is linked to numerous diseases, and PCB has demonstrated significant anti-inflammatory activity by inhibiting key pro-inflammatory signaling cascades.[1][18]

-

NF-κB Pathway Inhibition: Reactive oxygen species are critical mediators in activating the NF-κB pathway. By reducing ROS levels, PCB prevents the activation of NF-κB, a central transcription factor that drives the expression of numerous pro-inflammatory mediators.[2][16]

-

MAPK Pathway Inhibition: PCB also suppresses the mitogen-activated protein kinase (MAPK) signaling pathway, which is also involved in the inflammatory response.[2][16]

-

Cytokine Modulation: By inhibiting these pathways, PCB reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ).[2][13] Simultaneously, it can upregulate the production of anti-inflammatory cytokines like IL-10.[2][16]

Conclusion

This compound represents a highly promising bioactive compound with significant therapeutic potential. While Spirulina remains a primary commercial source, a wide array of other cyanobacteria and red algae present untapped opportunities for the discovery and production of this potent molecule. Understanding the diverse natural sources, mastering the extraction and purification protocols, and elucidating the complex signaling pathways modulated by PCB are critical steps for the successful development of novel nutraceuticals and pharmaceuticals. This guide provides a foundational framework for researchers and industry professionals to explore the full potential of this compound from a variety of natural producers.

References

- 1. Phycocyanin: Anti-inflammatory effect and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Bioactivities of this compound from Spirulina - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Algae - Wikipedia [en.wikipedia.org]

- 6. Phycobiliproteins—A Family of Algae-Derived Biliproteins: Productions, Characterization and Pharmaceutical Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Extraction and purification of phycobiliproteins from algae and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. pnas.org [pnas.org]

- 12. Elucidating the origins of this compound biosynthesis and phycobiliproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. C-Phycocyanin-derived this compound as a Potential Nutraceutical Approach for Major Neurodegenerative Disorders and COVID-19-induced Damage to the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Extraction and purification of C-phycocyanin from Spirulina platensis (CCC540) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Three novel antioxidant peptides isolated from C-phycocyanin against H2O2-induced oxidative stress in zebrafish via Nrf2 signaling pathway [frontiersin.org]

- 18. researchgate.net [researchgate.net]

In-depth literature review on Phycocyanobilin research

An In-depth Technical Review of Phycocyanobilin Research for Therapeutic Development

Introduction

This compound (PCB) is a blue, light-harvesting, open-chain tetrapyrrole (bilin) chromophore covalently attached to the apoprotein C-phycocyanin (C-PC), a major phycobiliprotein found in cyanobacteria, notably Arthrospira platensis (commonly known as Spirulina).[1][2] While C-phycocyanin itself has been recognized for its therapeutic properties, recent research increasingly points to PCB as the primary bioactive component responsible for these effects.[1][3] Structurally similar to the mammalian antioxidant biliverdin, PCB is emerging as a potent nutraceutical and a promising candidate for drug development due to its significant antioxidant, anti-inflammatory, neuroprotective, and anti-cancer activities.[1][2][4] This technical guide provides a comprehensive review of the current state of this compound research, focusing on its mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways to support researchers, scientists, and drug development professionals.

Biochemical Properties and Synthesis

This compound is a linear tetrapyrrole, structurally homologous to biliverdin, a product of heme catabolism in mammals.[5] This structural similarity is believed to be central to its mechanism of action, allowing it to mimic some of the biological roles of biliverdin and its metabolite, bilirubin.[1][4] In nature, PCB is synthesized from heme through a two-step enzymatic reaction involving heme oxygenase-1 (HO-1) and a ferredoxin-dependent bilin reductase.[2][6]

For research and therapeutic applications, PCB is typically obtained by cleaving it from the C-phycocyanin protein. A common laboratory method for this is methanolysis.[7] The resulting free PCB exhibits distinct spectral properties, with a maximum absorption wavelength (λmax) around 600 nm.[7]

Mechanisms of Action and Signaling Pathways

This compound exerts its pleiotropic therapeutic effects by modulating several key signaling pathways. Its bioactivity is primarily attributed to its potent antioxidant and anti-inflammatory actions.

Antioxidant and Anti-inflammatory Effects

PCB's antioxidant capacity stems from multiple mechanisms. It is a powerful scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[8][9] A primary mechanism is the direct inhibition of NADPH oxidase (NOX), a major enzymatic source of ROS in cells.[1][2][10] By reducing NOX activity, PCB mitigates oxidative stress, a key contributor to numerous chronic diseases.[1][2]

Furthermore, PCB upregulates the body's endogenous antioxidant defenses. It is an agonist for the aryl hydrocarbon receptor (AhR), which promotes the transcription of Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][4] Nrf2, in turn, induces the expression of Phase II antioxidant enzymes, most notably heme oxygenase-1 (HO-1).[1][11][12] The induction of HO-1 leads to the breakdown of heme into biliverdin, carbon monoxide (CO), and free iron, all of which have cytoprotective effects.[1]

Its anti-inflammatory actions are interconnected with its antioxidant properties. By suppressing oxidative stress, PCB inhibits the activation of pro-inflammatory signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).[2][13][14] This leads to a downstream reduction in the expression of pro-inflammatory genes and mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2]

Anti-Cancer Effects

This compound has demonstrated cytotoxic effects against various cancer cell lines.[2][7] Its anti-cancer activity is mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][15] Studies on breast cancer cells have shown that C-phycocyanin, acting through PCB, can arrest the cell cycle in the G0/G1 phase by down-regulating cyclin D1 and CDK2 and up-regulating p21 and p27.[2][15] The induction of apoptosis is regulated by modulating key signaling cascades, including the suppression of the extracellular signal-regulated kinase (ERK) pathway and the activation of the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[2] This shifts the cellular balance towards cell death and away from proliferation and survival.[2]

Neuroprotective Effects

PCB has shown significant promise in models of neurodegenerative diseases and ischemic stroke.[1][16][17] A critical feature is its ability to penetrate the blood-brain barrier, allowing it to exert its antioxidant and anti-inflammatory effects directly within the central nervous system.[9][16] In animal models of ischemic stroke, PCB treatment reduced brain infarct volume, improved clinical status, and preserved viable neurons.[16][17] It achieves this by modulating immune and inflammatory genes and reducing oxidative imbalance in the brain.[1] Furthermore, PCB and its parent compound C-PC can inactivate microglia and astrocytes, key mediators of neuroinflammation, and protect neurons from apoptosis.[1][8]

Quantitative Data from this compound Research

The following tables summarize key quantitative findings from various preclinical studies, providing a basis for comparison and further research.

Table 1: In Vitro Anti-Cancer Activity of this compound

| Cell Line | Cancer Type | Metric | Value | Reference |

|---|---|---|---|---|

| HT-29 | Colorectal | IC50 | 108 µg/mL | [7] |

| PA-TU-8902 | Pancreatic | Cytotoxicity | Demonstrated |[7] |

Table 2: In Vivo Neuroprotective Effects of this compound in Rat Models

| Model | Administration Route | Dosage | Outcome | Reference |

|---|---|---|---|---|

| Endothelin-1 Induced Focal Cerebral Ischemia | Intraperitoneal | 50, 100, 200 µg/kg | Dose-dependent decrease in brain infarct volume | [17] |

| Ischemia/Reperfusion (I/R) Brain Injury | Intraperitoneal | 50, 100, 200 µg/kg | Significant reduction in brain stroke volume | [16] |

| Retinal Ischemia | Intraocular | Single dose (amount not specified) | Complete conservation of inner nuclear layer cell density |[1] |

Table 3: Purity and Yield from C-Phycocyanin Purification Methods

| Purification Method | Purity (A620/A280) | Recovery | Source Organism | Reference |

|---|---|---|---|---|

| Ammonium Sulphate Precipitation (65%) | 1.5 | 80% | Spirulina platensis | [18] |

| DEAE-Cellulose Anion Exchange Chromatography | 4.58 | 80% | Spirulina platensis | [18] |

| Dialysis and Gel Filtration Chromatography | 4.98 | Not specified | Spirulina platensis | [19] |

| Ion-Exchange Chromatography | 4.42 | Not specified | Spirulina platensis | [19] |

| High-Speed Counter-Current Chromatography | 4.25 | 78.7 mg from 200 mg crude extract | Spirulina platensis |[19] |

Experimental Protocols and Methodologies

Standardized protocols are crucial for the reproducible investigation of PCB. Below are detailed methodologies for its extraction, quantification, and analysis in preclinical models.

Extraction of C-Phycocyanin and Cleavage of this compound

The isolation of PCB begins with the extraction and purification of its parent protein, C-phycocyanin, from Spirulina platensis.

-

Cell Disruption: Dried or fresh biomass of S. platensis is resuspended in a phosphate buffer (e.g., 0.1 M, pH 7.0).[20] Cell disruption is achieved through methods like repeated freeze-thaw cycles (-20°C to 4°C), ultrasonication, or high-pressure homogenization.[7][20][21]

-

Crude Extraction: The disrupted cell suspension is centrifuged at high speed (e.g., 10,000 x g for 20 min) to pellet cell debris. The blue-colored supernatant, containing crude C-phycocyanin, is collected.[20]

-

Purification:

-

Ammonium Sulfate Precipitation: C-phycocyanin is precipitated from the crude extract using a saturated ammonium sulfate solution (typically a 20-65% cut).[18] The precipitate is collected by centrifugation and redissolved in a minimal volume of buffer.

-

Dialysis: The redissolved protein is dialyzed against a suitable buffer (e.g., acetate buffer, pH 5.1) to remove excess salt.[18]

-

Chromatography: For high-purity C-PC, ion-exchange chromatography (e.g., using a DEAE-Cellulose column) is employed. The protein is eluted using a pH or salt gradient.[18][19]

-

-

This compound Cleavage (Methanolysis): Purified C-phycocyanin is treated with methanol under reflux conditions to cleave the covalent bond between PCB and the apoprotein. This releases free PCB.[7]

Quantification of this compound and C-Phycocyanin

-

Spectrophotometry: The concentration of C-phycocyanin in an extract can be determined using absorbance measurements at 615 nm and 652 nm. The purity is assessed by the ratio of absorbance at 615 nm (for C-PC) to 280 nm (for total protein). A purity ratio (A615/A280) greater than 4.0 is considered analytical grade.[22] The concentration is calculated using the Bennett and Bogorad equation:

-

C-PC (mg/mL) = [A615 - 0.474 * (A652)] / 5.34[20]

-

-

High-Performance Liquid Chromatography (HPLC): A validated HPLC-photodiode array (PDA) method provides a more precise and specific quantification of PCB.[23] A typical method uses a C18 column with a mobile phase gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).[23] Detection is performed at the maximum absorbance wavelength for PCB (around 600 nm), with retention times around 18-19 minutes.[7][23]

Key In Vitro and In Vivo Experimental Models

-

In Vitro Cell Viability Assay: To determine the IC50 of PCB, cancer cell lines (e.g., HT-29) are cultured and treated with varying concentrations of PCB for a set period (e.g., 24-72 hours). Cell viability is then measured using an MTT or similar colorimetric assay.

-

Gene Expression Analysis: To study the anti-inflammatory effects, cells (e.g., microglial cells) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of PCB.[1] The mRNA levels of target genes (e.g., iNOS, COX-2, TNF-α) are then quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

Animal Model of Focal Cerebral Ischemia: In Wistar rats, focal ischemia is induced by intracerebral injection of endothelin-1.[16][17] PCB is administered intraperitoneally at various doses (e.g., 50, 100, 200 µg/kg) at specific time points post-surgery. After a set period (e.g., 48 hours), neurological function is assessed, and brain tissue is analyzed to determine the infarct volume.[16][17]

Conclusion

This compound, the bioactive chromophore of C-phycocyanin, stands out as a natural compound with immense therapeutic potential. Its well-documented antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties are rooted in its ability to modulate fundamental cellular pathways, including NADPH oxidase, Nrf2/HO-1, and NF-κB. The growing body of preclinical evidence, supported by robust quantitative data and established experimental protocols, positions PCB as a strong candidate for development into a novel nutraceutical or pharmaceutical agent. Further research, particularly well-designed clinical trials, is warranted to translate the promising results from laboratory and animal studies into effective therapies for a range of human diseases driven by oxidative stress and inflammation.

References

- 1. C-Phycocyanin-derived this compound as a Potential Nutraceutical Approach for Major Neurodegenerative Disorders and COVID-19-induced Damage to the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Bioactivities of this compound from Spirulina - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phycocyanin from Arthrospira platensis as Potential Anti-Cancer Drug [publica.fraunhofer.de]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Clinical potential of this compound for induction of T regulatory cells in the management of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijpmbs.com [ijpmbs.com]

- 8. Nutraceutical and therapeutic potential of this compound for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Phycobiliprotein C-phycocyanin from Spirulina platensis is powerfully responsible for reducing oxidative stress and NADPH oxidase expression induced by an atherogenic diet in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Spirulina platensis and this compound activate atheroprotective heme oxygenase-1: a possible implication for atherogenesis - Food & Function (RSC Publishing) [pubs.rsc.org]

- 12. Phycocyanin Protects Against UVB-induced Apoptosis Through the PKC α/βII-Nrf-2/HO-1 Dependent Pathway in Human Primary Skin Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Bioactivities of this compound from Spirulina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phycocyanin: A Potential Drug for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jppres.com [jppres.com]

- 17. This compound reduces brain injury after endothelin-1- induced focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Extraction and purification of C-phycocyanin from Spirulina platensis (CCC540) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ommegaonline.org [ommegaonline.org]

- 20. accedacris.ulpgc.es [accedacris.ulpgc.es]

- 21. Optimizing Phycocyanin Extraction from Cyanobacterial Biomass: A Comparative Study of Freeze–Thaw Cycling with Various Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Spectrophotometric Determination of Phycobiliprotein Content in Cyanobacterium Synechocystis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scholarworks.bwise.kr [scholarworks.bwise.kr]

Unveiling the Strong Affinity of Phycocyanobilin for Human Serum Albumin: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the binding interaction between phycocyanobilin (PCB), a bioactive compound derived from Spirulina, and Human Serum Albumin (HSA), the primary transport protein in human plasma. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacokinetic properties and therapeutic potential of this compound.

Executive Summary

This compound, a blue tetrapyrrole chromophore, exhibits a high binding affinity for human serum albumin.[1][2][3][4] This interaction is crucial for the transport and bioavailability of PCB in the bloodstream and has significant implications for its pharmacokinetic profile. Studies have demonstrated that PCB binds to specific sites on HSA, leading to conformational changes in the protein and enhancing its stability. This guide summarizes the key quantitative data, details the experimental methodologies used to characterize this interaction, and provides visual representations of the binding process and experimental workflows.

Quantitative Binding Data

The interaction between this compound and human serum albumin has been quantified through various biophysical techniques. The key binding parameters are summarized in the table below, providing a comparative overview of the binding affinity.

| Parameter | Value | Temperature | Method | Reference |

| Binding Constant (Ka) | 2.2 x 106 M-1 | 25 °C | Fluorescence Spectroscopy | [1][2][3][4] |

| Binding Sites | Subdomains IB and IIA | - | Computational Modeling, Competition Experiments | [1][2][3][5] |

| Binding Stoichiometry | 1:1 (PCB:HSA) | - | Fluorescence Quenching | [6] |

Table 1: Quantitative Binding Parameters of this compound to Human Serum Albumin.

Experimental Protocols

The characterization of the this compound-HSA interaction has been accomplished through a combination of spectroscopic and computational methods. The following sections detail the key experimental protocols employed in the cited research.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a primary technique used to study the binding of ligands to proteins. The intrinsic fluorescence of HSA, primarily due to its tryptophan residues (specifically Trp-214 located in subdomain IIA), is quenched upon the binding of this compound.[6][7]

-

Objective: To determine the binding constant (Ka) and stoichiometry of the PCB-HSA interaction.

-

Methodology:

-

A solution of human serum albumin of a known concentration is prepared in a suitable buffer (e.g., 20 mM Tris buffer, pH 7.4).[8][9]

-

The intrinsic fluorescence of HSA is measured using a spectrofluorometer with an excitation wavelength of 280 nm and recording the emission spectrum.[3]

-

Aliquots of a this compound solution are incrementally added to the HSA solution.

-

The fluorescence emission spectrum is recorded after each addition.

-

The quenching of HSA fluorescence is analyzed using the Stern-Volmer equation to determine the quenching mechanism and the binding parameters.

-

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is employed to investigate the conformational changes in the secondary structure of HSA upon binding to this compound.

-

Objective: To assess the impact of PCB binding on the secondary structure of HSA.

-

Methodology:

-

Far-UV CD spectra of HSA in the absence and presence of an equimolar concentration of this compound are recorded.[3]

-

Measurements are typically performed in the wavelength range of 180-260 nm using a spectropolarimeter.[3]

-

Changes in the CD signal, particularly at 208 and 222 nm, are indicative of alterations in the α-helical content of the protein.

-

Molecular Docking

Computational molecular docking studies are utilized to predict the binding sites of this compound on the three-dimensional structure of human serum albumin.

-

Objective: To identify the probable binding locations and interaction energies of PCB on HSA.

-

Methodology:

-

The three-dimensional crystal structure of HSA is obtained from a protein data bank.

-

The structure of this compound is generated and optimized.

-

Docking simulations are performed using software such as AutoDock Vina.[10]

-

The program explores various possible binding poses of PCB on the HSA molecule and calculates the binding energy for each pose.

-

The results are analyzed to identify the most energetically favorable binding sites.[5]

-

Visualizations

The following diagrams illustrate the experimental workflow for studying the PCB-HSA interaction and the logical relationship of the binding event.

Conclusion

The strong and specific binding of this compound to human serum albumin underscores its potential as a bioactive compound with favorable pharmacokinetic properties. The high binding affinity suggests that HSA can effectively act as a carrier for PCB in the circulatory system, potentially influencing its distribution, metabolism, and therapeutic efficacy. The stabilization of the HSA structure upon binding is an additional noteworthy effect.[2][4] Further research into the thermodynamics of this interaction and in vivo studies are warranted to fully elucidate the physiological significance of the this compound-HSA complex.

References

- 1. This compound, a bioactive tetrapyrrolic compound of blue-green alga Spirulina, binds with high affinity and competes with bilirubin for binding on human serum albumin - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Stabilization of Human Serum Albumin by the Binding of this compound, a Bioactive Chromophore of Blue-Green Alga Spirulina: Molecular Dynamics and Experimental Study | PLOS One [journals.plos.org]

- 3. Stabilization of Human Serum Albumin by the Binding of this compound, a Bioactive Chromophore of Blue-Green Alga Spirulina: Molecular Dynamics and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stabilization of Human Serum Albumin by the Binding of this compound, a Bioactive Chromophore of Blue-Green Alga Spirulina: Molecular Dynamics and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a bioactive tetrapyrrolic compound of blue-green alga Spirulina, binds with high affinity and competes with bilirubin for binding on ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA05534B [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Stabilization of Human Serum Albumin by the Binding of this compound, a Bioactive Chromophore of Blue-Green Alga Spirulina: Molecular Dynamics and Experimental Study | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

Early studies on the antioxidant potential of Phycocyanobilin

An In-depth Technical Guide on the Early Studies of the Antioxidant Potential of Phycocyanobilin

Introduction

This compound (PCB) is a linear tetrapyrrole chromophore covalently attached to phycobiliproteins, such as C-phycocyanin (C-PC), which are found in cyanobacteria and red algae.[1] Initially recognized for its role in light-harvesting for photosynthesis, scientific interest has increasingly focused on its intrinsic biological activities, particularly its potent antioxidant and anti-inflammatory properties.[2][3] Early research suggested that the beneficial effects of C-PC were largely attributable to its PCB chromophore.[4][5] This technical guide provides a comprehensive overview of the foundational studies that first elucidated the antioxidant potential of PCB, detailing the experimental methodologies, quantitative findings, and the initial understanding of its mechanisms of action.

Early Discoveries and Key Findings

The investigation into the antioxidant properties of phycobiliproteins began in the late 1990s. A 1998 study was among the first to report the potent free-radical scavenging activities of C-phycocyanin (C-PC), demonstrating its ability to scavenge hydroxyl (•OH), alkoxyl (RO•), and superoxide anion (O₂•−) radicals.[4] Soon after these initial findings on the parent protein, research began to focus on PCB as the primary active component.

Key early findings that established the antioxidant role of PCB include:

-

Inhibition of Lipid Peroxidation: Early studies reported PCB's ability to inhibit the lipid peroxidation process in artificial liposome models.[4]

-

Direct Radical Scavenging: PCB was shown to be a potent scavenger of various reactive oxygen species (ROS) and reactive nitrogen species (RNS), including peroxynitrite (ONOO⁻), and was found to inhibit oxidative damage to DNA.[3][4]

-

Equivalence to C-Phycocyanin: A pivotal study by Hirata et al. (2000) demonstrated that the antioxidant activity of isolated PCB was nearly identical to that of the entire C-PC molecule when concentrations were normalized based on the PCB content. This provided strong evidence that PCB is responsible for the majority of C-PC's antioxidant capacity.[5][6] Furthermore, the antioxidant activity of C-PC was unaffected by heat denaturation, which further suggested the chromophore, not the protein structure, was the active component.[4][6]

Quantitative Assessment of Antioxidant Capacity

Early investigations employed various in vitro assays to quantify the antioxidant potential of this compound. The data from these studies demonstrated PCB's efficacy in neutralizing a range of free radicals, often comparing its activity to known antioxidants.

Table 1: Peroxyl Radical (ROO•) Scavenging Activity

| Compound/Source | Assay | IC50 (µM) | Relative Rate Constant (Krel) | Reference |

| C-PC (Lyngbya sp.) | Crocin Bleaching | 6.63 | 3.13 | [7][8] |

| C-PC (Spirulina sp.) | Crocin Bleaching | 12.15 | 1.8 | [7][8] |

| C-PC (Phormidium sp.) | Crocin Bleaching | 12.74 | 1.89 | [7][8] |

| Uric Acid (Reference) | Crocin Bleaching | 2.15 | - | [7][8] |

| Note: The activity of C-PC is primarily attributed to its PCB content. |

Table 2: Hydroxyl Radical (•OH) Scavenging Activity

| Compound/Source | Assay | Second Order Rate Constant (M⁻¹s⁻¹) | Reference |

| C-PC (Lyngbya sp.) | Deoxyribose Degradation | 7.87 x 10¹⁰ | [7][8] |

| C-PC (Phormidium sp.) | Deoxyribose Degradation | 9.58 x 10¹⁰ | [7][8] |

| C-PC (Spirulina sp.) | Deoxyribose Degradation | 6.42 x 10¹⁰ | [7][8] |

| Note: The high rate constants indicate a very effective scavenging ability, attributed to PCB. |

Table 3: Broad-Spectrum Radical Scavenging by PCB

| Radical Species | Assay | Concentration Range | Scavenging Percentage | Reference |

| DPPH | DPPH Assay | 0 - 33 µg/mL | Up to 87.07% | [9] |

| ABTS | ABTS Assay | 0 - 33 µg/mL | Up to 100% | [9] |

| Hydroxyl (•OH) | Hydroxyl Assay | 0 - 33 µg/mL | Up to 64.19% | [9] |

| Hydrogen Peroxide (H₂O₂) | H₂O₂ Assay | 0 - 33 µg/mL | Up to 78.75% | [9] |

| Note: These results are from a more recent study but demonstrate the quantitative potential of isolated, heterologously expressed PCB. |

Mechanisms of Antioxidant Action

Early research elucidated several mechanisms through which PCB exerts its antioxidant effects. These range from direct interaction with reactive species to the modulation of key cellular signaling pathways related to oxidative stress.

Direct Radical Scavenging

The primary and most direct mechanism is PCB's ability to neutralize free radicals.[2] Its molecular structure, a linear tetrapyrrole chain, allows it to effectively accept electrons and stabilize ROS and RNS, thereby preventing them from damaging cellular components like DNA, lipids, and proteins.[3][4]

Inhibition of NADPH Oxidase (NOX)

A critical mechanism identified in early studies is the inhibition of NADPH oxidase (NOX) enzymes.[1][8] NOX enzymes are a major source of cellular ROS production. By inhibiting NOX activity, PCB effectively reduces the overall oxidative burden on the cell. This action is considered a key contributor to its therapeutic potential in various diseases driven by oxidative stress.[1]

Caption: this compound (PCB) inhibits the NADPH Oxidase (NOX) enzyme complex.

Upregulation of Endogenous Antioxidant Enzymes

PCB was found to stimulate the body's own antioxidant defense systems. It acts as an agonist for the Aryl Hydrocarbon Receptor (AhR), which in turn promotes the transcription of Nuclear factor erythroid 2-related factor 2 (Nrf-2). Nrf-2 is a key transcription factor that upregulates the expression of Phase II antioxidant enzymes, most notably Heme Oxygenase-1 (HO-1).[1][4] This pathway enhances the cell's capacity to neutralize oxidative insults.

Caption: PCB activates the AhR-Nrf-2 pathway to upregulate antioxidant enzymes.

Experimental Protocols

The following are detailed methodologies for key in vitro antioxidant assays cited in early studies on PCB.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing the violet color of the DPPH solution to fade. The degree of discoloration is proportional to the scavenging activity.[10]

-

Methodology:

-

Prepare a stock solution of DPPH in methanol (e.g., 100 µM).

-

Prepare various concentrations of the PCB sample.

-

In a test tube or microplate well, add a specific volume of the PCB sample (e.g., 100 µL) to a Tris-HCl buffer (e.g., 400 µL of 100 mM, pH 7.4).[10]

-

Add a specific volume of the DPPH solution (e.g., 500 µL) to initiate the reaction.[10]

-

Incubate the mixture in the dark at room temperature or 37°C for a defined period (e.g., 20-30 minutes).[10]

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer against a blank.

-

The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.

-

Hydroxyl Radical (•OH) Scavenging Assay (Deoxyribose Method)

-

Principle: This assay is based on the degradation of the sugar 2-deoxyribose by hydroxyl radicals generated via a Fenton-type reaction (Fe²⁺ + H₂O₂). The resulting degradation products react with thiobarbituric acid (TBA) upon heating to form a pink chromogen, which can be measured spectrophotometrically. An antioxidant will compete with deoxyribose for the hydroxyl radicals, thereby reducing the color formation.[10]

-

Methodology:

-

The reaction mixture contains, in sequence: a sodium phosphate buffer (e.g., 0.2 M, pH 7.4), 2-deoxyribose (e.g., 10 mM), FeSO₄-EDTA (e.g., 10 mM), the PCB sample at various concentrations, and H₂O₂ (e.g., 10 mM) to start the reaction.[10]

-

The mixture is incubated at 37°C for a set time (e.g., 1-4 hours).[10]

-

After incubation, TBA and trichloroacetic acid (TCA) are added to the mixture.

-